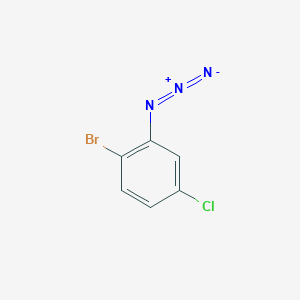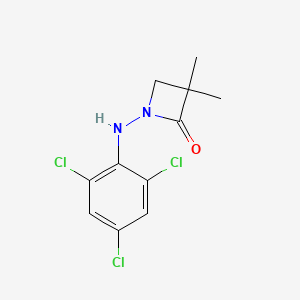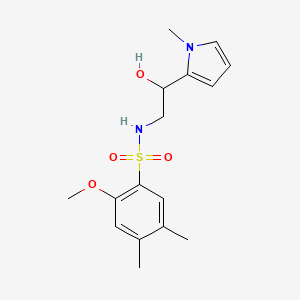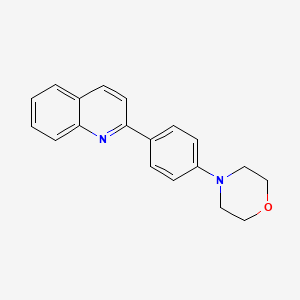![molecular formula C19H18ClN3O4 B2746503 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea CAS No. 954698-19-2](/img/structure/B2746503.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxole ring. This structure is found in many bioactive compounds and pharmaceuticals . The compound also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). Lactams are found in many pharmaceuticals due to their ability to mimic the peptide bond. The compound also has a urea group (-NH-CO-NH-) which is a functional group that appears in many pharmaceuticals and is known for its ability to form hydrogen bonds.
Aplicaciones Científicas De Investigación
Crystal Structure and Insecticidal Activity
Compounds like chlorfluazuron, a benzoylphenylurea insecticide, have their crystal structures studied to understand their insecticidal mechanisms and interactions with insect physiology. The study of similar urea derivatives' crystal structures could provide valuable information for designing new insecticides or related applications (Seonghwa Cho et al., 2015).
Chemical Reactions and Derivative Synthesis
Research on the reactions of anthranilic acid derivatives with isocyanates, leading to the formation of various cyclic compounds, highlights the synthetic versatility of urea derivatives. Such studies are crucial for synthesizing novel organic compounds with potential pharmaceutical or material science applications (E. P. Papadopoulos, 1984).
Neurological Effects and Pharmacology
The examination of cannabinoid CB1 receptor modulation by specific urea derivatives in the cerebellum demonstrates the potential of these compounds in neuroscience research, particularly for understanding neurotransmitter systems and developing new therapeutic agents (Xiaowei Wang et al., 2011).
Catalysis and Organic Synthesis
Studies on the intramolecular hydroamination of unactivated olefins showcase the catalytic applications of urea derivatives. Such research is instrumental in developing new methods for organic synthesis, which could be applied across various chemical industries (C. Bender & R. Widenhoefer, 2005).
Antimicrobial and Anticancer Properties
Research into the antimicrobial and anticancer properties of certain urea derivatives indicates the potential of these compounds in medicinal chemistry. The synthesis and structural characterization of these compounds, followed by biological evaluation, could lead to the discovery of new therapeutic agents (S. Rajeswari et al., 2010).
Propiedades
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-2-1-3-14(7-13)22-19(25)21-9-12-6-18(24)23(10-12)15-4-5-16-17(8-15)27-11-26-16/h1-5,7-8,12H,6,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDRMXAHQILBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)
![1'-(Thiophene-2-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2746422.png)


![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)
![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)
![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)
